molecular formula C9H12N2OS B1302206 1-(3-Methoxybenzyl)-2-thiourea CAS No. 90556-79-9

1-(3-Methoxybenzyl)-2-thiourea

Cat. No.: B1302206
CAS No.: 90556-79-9
M. Wt: 196.27 g/mol
InChI Key: ILWUGLNFERKSOU-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-2-thiourea is an organic compound that features a thiourea group attached to a 3-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxybenzyl)-2-thiourea can be synthesized through the reaction of 3-methoxybenzylamine with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst and is carried out at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Methoxybenzyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzyl)-2-thiourea: Unique due to its specific substitution pattern and functional groups.

    1-(4-Methoxybenzyl)-2-thiourea: Similar structure but with a different substitution pattern.

    1-(3-Methoxyphenyl)-2-thiourea: Similar functional groups but different overall structure.

Uniqueness

This compound is unique due to its specific combination of a methoxybenzyl group and a thiourea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methoxyphenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-12-8-4-2-3-7(5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWUGLNFERKSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374826
Record name 1-(3-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90556-79-9
Record name 1-(3-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90556-79-9
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